molecular formula C24H19ClFNO4S B2735670 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866810-13-1

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2735670
CAS No.: 866810-13-1
M. Wt: 471.93
InChI Key: QZPLPBKLLPNVHM-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including a chlorophenyl, ethoxy, and fluorophenyl sulfonyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.

    Introduction of Substituents: The chlorophenyl, ethoxy, and fluorophenyl sulfonyl groups are introduced through various substitution reactions. For example, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the ethoxy group can be added through an alkylation reaction.

    Final Assembly: The final step involves the sulfonylation of the quinoline core with a fluorophenyl sulfonyl chloride in the presence of a base to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs, potentially through the use of continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the quinoline core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. For example, the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Research: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Compounds with an oxidized quinoline core, exhibiting different chemical and biological properties.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core, used to treat bacterial infections.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO4S/c1-2-31-19-9-12-22-21(13-19)24(28)23(32(29,30)20-10-7-18(26)8-11-20)15-27(22)14-16-3-5-17(25)6-4-16/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPLPBKLLPNVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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